molecular formula C14H24O4 B8238701 Diethyl 2,3-diisopropylmaleate

Diethyl 2,3-diisopropylmaleate

Cat. No.: B8238701
M. Wt: 256.34 g/mol
InChI Key: XMWCMBWXMCWPPB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,3-diisopropylmaleate is an organic compound with the molecular formula C14H24O4. It is a diester derivative of maleic acid, characterized by the presence of two isopropyl groups attached to the maleate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,3-diisopropylmaleate can be synthesized through the esterification of maleic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds . Another method involves the condensation of a succinic acid diester with isobutyraldehyde molecules, followed by esterification and hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,3-diisopropylmaleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce diols .

Mechanism of Action

The mechanism by which diethyl 2,3-diisopropylmaleate exerts its effects involves its interaction with specific molecular targets. For instance, in biochemical applications, it can act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved often include ester hydrolysis and subsequent interactions with cellular components .

Comparison with Similar Compounds

  • Diethyl 2,3-diisobutylmaleate
  • Diethyl 2,3-dicyanomaleate
  • Diethyl 2,3-dicyanofumarate

Comparison: Diethyl 2,3-diisopropylmaleate is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties compared to other similar compounds. These properties influence its reactivity and suitability for various applications. For example, diethyl 2,3-diisobutylmaleate has bulkier substituents, affecting its steric interactions in catalytic processes .

Properties

IUPAC Name

diethyl (E)-2,3-di(propan-2-yl)but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-10H,7-8H2,1-6H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWCMBWXMCWPPB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(C)C)C(=O)OCC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C(C)C)/C(=O)OCC)/C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.